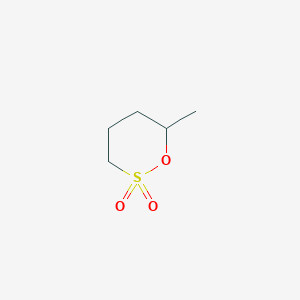
Sydnone, 4-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydnone, 4-methyl-3-phenyl- is a mesoionic heterocyclic compound characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which includes delocalized positive and negative charges across the ring. This compound is part of a broader class of sydnones, which were first synthesized in 1935 by Earl and Mackney
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 4-methyl-3-phenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method can be generalized to the nitrosamines of N-substituted amino acids. A more recent approach involves mechanochemistry, which uses ball-milling techniques to synthesize sydnones efficiently and with reduced solvent use .
Industrial Production Methods: Industrial production of sydnone derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry in industrial settings is gaining traction due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: Sydnone, 4-methyl-3-phenyl- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction is commonly used to form pyrazoles and other heterocycles.
Electrophilic Substitution: The hydrogen atom at the C4 position is reactive towards electrophilic reagents.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves dipolarophiles such as alkenes or alkynes under mild conditions.
Electrophilic Substitution: Uses reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Pyrazoles: Formed through 1,3-dipolar cycloaddition.
Substituted Sydnones: Resulting from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Sydnone, 4-methyl-3-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new prodrugs and active pharmaceutical ingredients.
Biological Studies: Exhibits antibacterial, antifungal, anticancer, and antiviral activities.
Materials Science:
Mecanismo De Acción
The mechanism of action of sydnone, 4-methyl-3-phenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions, which are crucial for its biological activity. The compound’s mesoionic nature allows it to interact with various biomolecules, leading to therapeutic effects such as anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core.
Montréalone: Shares the mesoionic structure but differs in its substituents.
Sydnone Imines: Derivatives where the keto group is replaced with an imino group.
Uniqueness: Sydnone, 4-methyl-3-phenyl- is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in medicinal chemistry and materials science .
Propiedades
Número CAS |
3483-16-7 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-methyl-5-phenyl-1,2,5-oxadiazol-5-ium-3-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-9(12)10-13-11(7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
GRNLCHMFCSMWBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](ON=C1[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)

![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)


